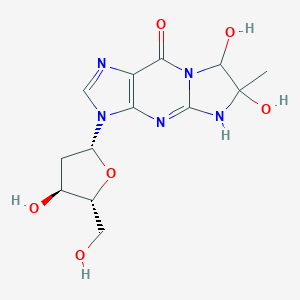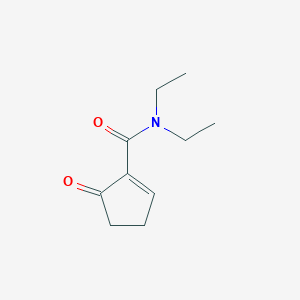
2-Acetamido-2-ethoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-ethoxyacetic acid, also known as AEEA, is a chemical compound that has been widely used in scientific research due to its unique properties. AEEA is a derivative of ethylene glycol and is commonly used as a solvent, stabilizer, and surfactant. In
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-ethoxyacetic acid is not fully understood. However, it is believed to interact with the cell membrane and alter its properties. 2-Acetamido-2-ethoxyacetic acid has been shown to increase the fluidity of the cell membrane, which can affect the function of membrane-bound proteins. 2-Acetamido-2-ethoxyacetic acid has also been shown to induce cell death in certain cancer cell lines, although the mechanism of this effect is not fully understood.
Effets Biochimiques Et Physiologiques
2-Acetamido-2-ethoxyacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of the blood-brain barrier, which can be useful in drug delivery to the brain. 2-Acetamido-2-ethoxyacetic acid has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. 2-Acetamido-2-ethoxyacetic acid has been shown to induce apoptosis (cell death) in certain cancer cell lines, although further research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetamido-2-ethoxyacetic acid has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, stabilizer, and surfactant in various applications. 2-Acetamido-2-ethoxyacetic acid is also relatively inexpensive and easy to synthesize. However, 2-Acetamido-2-ethoxyacetic acid has some limitations. It is toxic at high concentrations and can cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling 2-Acetamido-2-ethoxyacetic acid.
Orientations Futures
There are several future directions for research involving 2-Acetamido-2-ethoxyacetic acid. One area of research is the development of 2-Acetamido-2-ethoxyacetic acid-based drug delivery systems. 2-Acetamido-2-ethoxyacetic acid has been shown to increase the permeability of the blood-brain barrier, which can be useful in drug delivery to the brain. Another area of research is the development of 2-Acetamido-2-ethoxyacetic acid-based materials, such as hydrogels and coatings. 2-Acetamido-2-ethoxyacetic acid has been shown to stabilize nanoparticles and prevent aggregation, which can be useful in the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of 2-Acetamido-2-ethoxyacetic acid and its effects on cell membranes and membrane-bound proteins.
Conclusion:
In conclusion, 2-Acetamido-2-ethoxyacetic acid is a versatile compound that has been widely used in scientific research. It is a derivative of ethylene glycol and is commonly used as a solvent, stabilizer, and surfactant. 2-Acetamido-2-ethoxyacetic acid has several advantages for use in lab experiments, but also has some limitations. Future research involving 2-Acetamido-2-ethoxyacetic acid includes the development of drug delivery systems, materials, and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-Acetamido-2-ethoxyacetic acid involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst. The resulting product is then treated with ethyl iodide to yield 2-Acetamido-2-ethoxyacetic acid. The overall reaction is as follows:
Ethylene glycol + Acetic anhydride + Catalyst → Intermediate product
Intermediate product + Ethyl iodide → 2-Acetamido-2-ethoxyacetic acid
Applications De Recherche Scientifique
2-Acetamido-2-ethoxyacetic acid has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used as a solvent, stabilizer, and surfactant in various applications. 2-Acetamido-2-ethoxyacetic acid is commonly used in the synthesis of nanoparticles, as it can stabilize the particles and prevent aggregation. It is also used in the preparation of polymeric materials, such as hydrogels and coatings.
Propriétés
Numéro CAS |
136851-02-0 |
|---|---|
Nom du produit |
2-Acetamido-2-ethoxyacetic acid |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-acetamido-2-ethoxyacetic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-11-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) |
Clé InChI |
ATZDILGQMHRNEF-UHFFFAOYSA-N |
SMILES |
CCOC(C(=O)O)NC(=O)C |
SMILES canonique |
CCOC(C(=O)O)NC(=O)C |
Synonymes |
Acetic acid, (acetylamino)ethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)


![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)


